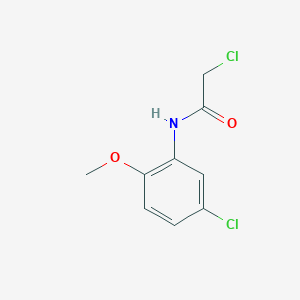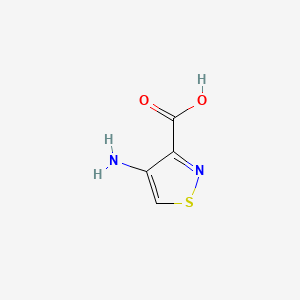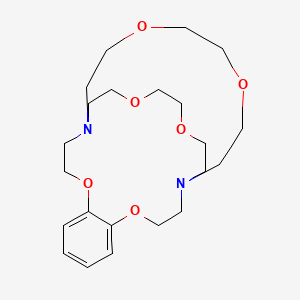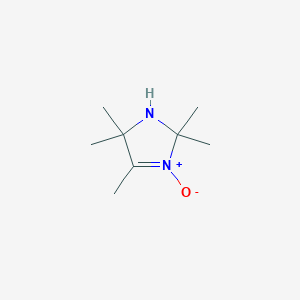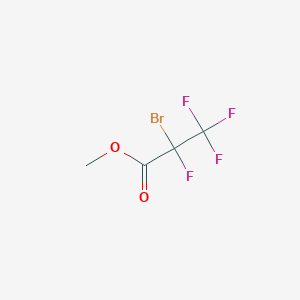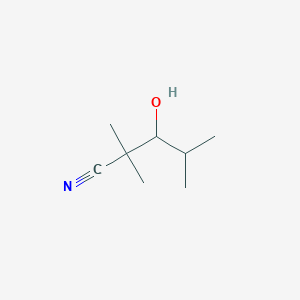
3-anilino-2-mercaptoquinazolin-4(3H)-one
Overview
Description
3-anilino-2-mercaptoquinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. It is characterized by the presence of an aniline group at the third position, a mercapto group at the second position, and a quinazolinone core. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-anilino-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:
-
Formation of 2-mercaptoquinazolin-4(3H)-one
Starting Materials: Anthranilic acid and carbon disulfide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium hydroxide, followed by acidification to obtain 2-mercaptoquinazolin-4(3H)-one.
-
Aniline Substitution
Starting Materials: 2-mercaptoquinazolin-4(3H)-one and aniline.
Reaction Conditions: The reaction is typically conducted in a polar solvent such as ethanol or dimethylformamide, with heating to facilitate the substitution of the mercapto group with the aniline group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products: Oxidation of the mercapto group to form sulfoxides or sulfones.
-
Reduction
Reagents and Conditions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: Reduction of the quinazolinone core to form dihydroquinazolinones.
-
Substitution
Reagents and Conditions: Nucleophiles such as amines or thiols.
Major Products: Substitution of the aniline or mercapto group to form various derivatives.
Scientific Research Applications
-
Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
-
Biology
- Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
-
Medicine
- Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
-
Industry
- Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-anilino-2-mercaptoquinazolin-4(3H)-one is largely dependent on its interaction with biological targets:
-
Molecular Targets
- Kinases: Inhibition of kinase activity by binding to the ATP-binding site.
- Proteases: Inhibition of protease activity by interacting with the active site.
-
Pathways Involved
- Signal transduction pathways: Modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
-
2-mercaptoquinazolin-4(3H)-one
- Lacks the aniline group, which may result in different biological activities.
-
3-anilinoquinazolin-4(3H)-one
- Lacks the mercapto group, which may affect its reactivity and interaction with biological targets.
Uniqueness
3-anilino-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both an aniline and a mercapto group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-anilino-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-13-11-8-4-5-9-12(11)15-14(19)17(13)16-10-6-2-1-3-7-10/h1-9,16H,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWKTRKFHNLVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359621 | |
| Record name | 3-anilino-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5958-14-5 | |
| Record name | 3-anilino-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


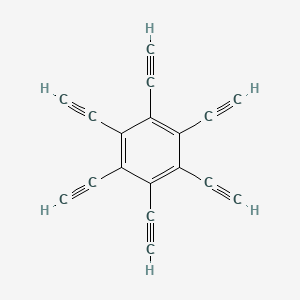
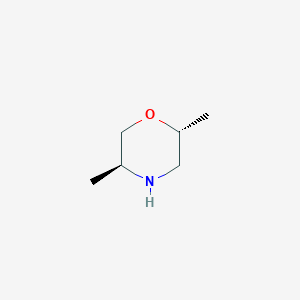
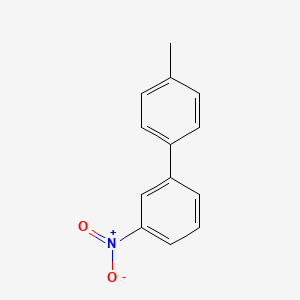
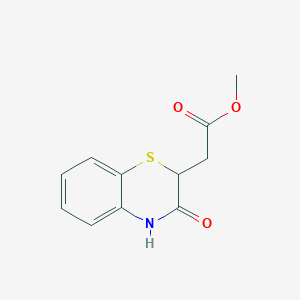
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)
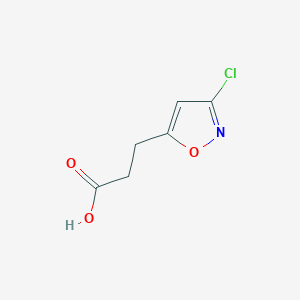
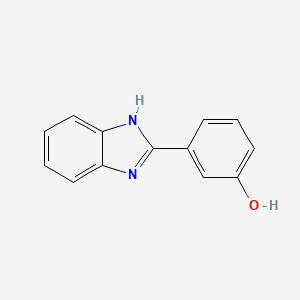
![4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)
